Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
Description
Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group and a methylsulfonimidoyl moiety. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing bioactive molecules, particularly those targeting enzymes or receptors. The Boc group serves to protect amines during multi-step syntheses, while the methylsulfonimidoyl group contributes to unique electronic and steric properties, enhancing binding specificity in drug candidates .
Properties
IUPAC Name |
tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3S/c1-10(2,3)15-9(13)12-7-5-6-8-16(4,11)14/h11H,5-8H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRVXODURHJIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCS(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonimidoyl precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Synthesis Applications
The compound has been utilized in various synthetic routes, particularly in the pharmaceutical industry. It serves as a key intermediate for synthesizing biologically active compounds, including:
- Beta-lactam Antibiotics : The compound can be transformed into intermediates for beta-lactam antibiotics, which are crucial in treating bacterial infections. For instance, it has been reported as an intermediate in the synthesis of beta-lactamase inhibitors that enhance the efficacy of existing antibiotics against resistant strains .
- Sulfoximine Derivatives : Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate can be converted into sulfoximine derivatives, which are significant in medicinal chemistry due to their biological activities .
Medicinal Chemistry Applications
The compound's structure allows it to play a role in the development of new therapeutic agents. Research indicates that:
- Neuroactive Compounds : It has been studied for its potential in synthesizing neuroactive compounds that may aid in treating neurological disorders .
- Anticancer Agents : The modification of this compound has shown promise in developing anticancer agents through targeted drug delivery systems .
Case Study 1: Synthesis of Sulfoximine Carbamates
A study published in the Journal of Organic Chemistry demonstrated an efficient method for synthesizing sulfoximine carbamates using rhodium-catalyzed reactions involving this compound. This method highlighted the compound's versatility and efficiency in producing complex structures .
Case Study 2: Development of Beta-lactamase Inhibitors
Research indicated that modifying this compound leads to compounds effective against beta-lactamase enzymes. These inhibitors are crucial for restoring the efficacy of beta-lactam antibiotics against resistant bacteria .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The sulfonimidoyl group can also interact with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate with structurally analogous carbamate derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural Comparison
Key Observations :
- Compounds with nitro groups (e.g., ) exhibit higher molecular weights and altered solubility profiles compared to the target molecule.
Key Observations :
- The target compound’s synthesis requires specialized sulfonimidoyl reagents, whereas sulfonamide derivatives use more readily available sulfonyl chlorides .
- Yields for nitro- or sulfamoyl-substituted carbamates are generally lower due to steric hindrance or side reactions .
Physicochemical Properties
Key Observations :
Biological Activity
Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O3S
- Molecular Weight : 248.35 g/mol
The structure features a tert-butyl group, a carbamate moiety, and a methylsulfonimidoyl substituent, which are key to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Cellular Uptake : The lipophilic nature of the tert-butyl group may enhance cellular membrane permeability, facilitating the compound’s uptake into cells.
- Receptor Interaction : It may interact with various receptors implicated in inflammation and pain signaling.
1. Anti-inflammatory Activity
Research indicates that derivatives of carbamate compounds often exhibit anti-inflammatory properties. For instance, studies comparing various substituted benzamido phenylcarbamates demonstrated significant inhibition of inflammation in models such as carrageenan-induced rat paw edema. The percentage inhibition ranged from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .
2. Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may possess neuroprotective effects. For example, related compounds have shown the ability to protect astrocytes from amyloid beta-induced toxicity, potentially relevant for Alzheimer’s disease models . This protective effect was associated with reductions in pro-inflammatory cytokines and oxidative stress markers.
Research Findings and Case Studies
Future Directions
The future research on this compound should focus on:
- In Vivo Studies : Further exploration of its efficacy in animal models for inflammatory diseases and neurodegenerative disorders.
- Mechanistic Studies : Detailed investigations into its precise mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR) : Systematic modifications to the structure to optimize biological activity and reduce potential side effects.
Q & A
Basic: What are the recommended synthetic routes for preparing tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the butyl chain followed by carbamate protection. Key steps include:
- Sulfonimidoyl Group Introduction : React 4-aminobutyl precursors with methylsulfonimidoyl chloride under anhydrous conditions (e.g., dry THF, nitrogen atmosphere) .
- Carbamate Protection : Use tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to protect the amine intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor via TLC and confirm purity using HPLC with UV detection at 254 nm .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and sulfonimidoyl proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For solid-state confirmation, as demonstrated in carbamate derivatives by Das et al. (2016), which resolves bond angles and stereochemistry .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during sulfonimidoyl group incorporation?
Answer:
Low yields often stem from moisture sensitivity or competing side reactions. Mitigation strategies include:
- Controlled Stoichiometry : Use a 10% molar excess of methylsulfonimidoyl chloride to drive the reaction .
- Inert Atmosphere : Rigorous anhydrous conditions (e.g., molecular sieves, Schlenk line) minimize hydrolysis .
- Temperature Modulation : Conduct reactions at 0–5°C to suppress dimerization, followed by gradual warming to room temperature .
- Real-Time Monitoring : Use in-situ IR spectroscopy to track sulfonimidoyl group formation (C=S stretch at ~1050 cm⁻¹) .
Advanced: How should contradictory spectral data between theoretical and experimental results be resolved?
Answer:
Discrepancies often arise from conformational flexibility or impurities. Address via:
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
- 2D NMR Techniques : Employ HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for the sulfonimidoyl moiety .
- Isotopic Labeling : Introduce ¹⁵N or ²H labels to trace unexpected coupling patterns in NOESY spectra .
Advanced: What strategies exist for handling the sulfonimidoyl group’s reactivity in aqueous environments?
Answer:
The sulfonimidoyl group is prone to hydrolysis under acidic/basic conditions. Mitigation includes:
- Buffered Conditions : Use pH 6–7 phosphate buffers during biological assays to minimize degradation .
- Protective Group Chemistry : Temporarily mask the sulfonimidoyl group with trimethylsilyl chloride during aqueous-phase reactions .
- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) to identify degradation products via LC-MS .
Advanced: How to design experiments to study the compound’s reactivity in catalytic systems?
Answer:
- Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in NMR kinetic studies .
- Variable-Temperature Experiments : Monitor Arrhenius plots to determine activation energy for sulfonimidoyl-mediated reactions .
- Competition Experiments : Compare reactivity with tert-butyl N-[4-(methylsulfonyl)butyl]carbamate to isolate sulfonimidoyl-specific effects .
Basic: What are the key stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : Keep at –20°C under argon in amber vials to prevent photodegradation and moisture absorption .
- Stability Monitoring : Perform quarterly HPLC checks (C18 column, 0.1% TFA in acetonitrile/water) to detect degradation .
- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to stabilize the sulfonimidoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
